REACTION_CXSMILES
|
[I:1]Cl.[O:3]1[C:7]2[CH:8]=[CH:9][C:10]([NH:12][C:13](=[O:15])[CH3:14])=[CH:11][C:6]=2[O:5][CH2:4]1>C(Cl)Cl.C(O)(=O)C>[I:1][C:9]1[C:10]([NH:12][C:13](=[O:15])[CH3:14])=[CH:11][C:6]2[O:5][CH2:4][O:3][C:7]=2[CH:8]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)NC(C)=O
|
Name
|
|
Quantity
|
72.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated sodium thiosulfate (2×150 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (CH2Cl2/petroleum at 20/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC2=C(OCO2)C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |